N~2~-Acetyl-N-dodecylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Acetyl-N-dodecylglycinamide: is an organic compound with the molecular formula C16H32N2O2 It is a derivative of glycine, where the amino group is acetylated and the glycine is further modified with a dodecyl (12-carbon) chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-N-dodecylglycinamide typically involves the acetylation of glycine followed by the introduction of a dodecyl chain. One common method involves the reaction of glycine with acetic anhydride to form N-acetylglycine. This intermediate is then reacted with dodecylamine under appropriate conditions to yield N2-Acetyl-N-dodecylglycinamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of N2-Acetyl-N-dodecylglycinamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N2-Acetyl-N-dodecylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N2-Acetyl-N-dodecylglycinamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in modifying proteins and peptides. Its ability to interact with biological membranes makes it a candidate for drug delivery systems and membrane studies .
Medicine: The compound’s potential anti-inflammatory and antimicrobial properties are being explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways in inflammation and infection .
Industry: In the industrial sector, N2-Acetyl-N-dodecylglycinamide is used in the formulation of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for use in detergents, cosmetics, and other personal care products .
Wirkmechanismus
The mechanism of action of N2-Acetyl-N-dodecylglycinamide involves its interaction with biological membranes and proteins. The dodecyl chain allows the compound to embed itself into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
At the molecular level, the acetyl group can participate in acetylation reactions, modifying proteins and peptides. This can influence protein function and stability, potentially leading to therapeutic effects in conditions like inflammation and infection .
Vergleich Mit ähnlichen Verbindungen
N-Acetylglycine: A simpler derivative of glycine with only an acetyl group.
N-Dodecylglycine: A derivative with a dodecyl chain but without the acetyl group.
N-Acetyl-D-glucosamine: A compound with similar acetylation but different biological functions.
Uniqueness: N2-Acetyl-N-dodecylglycinamide stands out due to its combination of an acetyl group and a long dodecyl chain. This unique structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
55477-89-9 |
---|---|
Molekularformel |
C16H32N2O2 |
Molekulargewicht |
284.44 g/mol |
IUPAC-Name |
2-acetamido-N-dodecylacetamide |
InChI |
InChI=1S/C16H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-16(20)14-18-15(2)19/h3-14H2,1-2H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
JGQDPERGYZKYFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)CNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.